2-Bromo-3,7,8-trichlorodibenzo-p-dioxin

Vue d'ensemble

Description

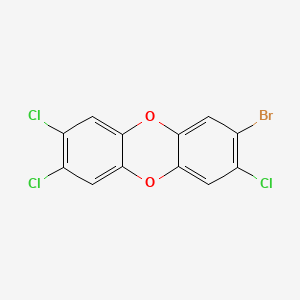

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is a halogenated organic compound belonging to the dibenzo-p-dioxin family. This compound is characterized by the presence of bromine and chlorine atoms attached to the dibenzo-p-dioxin structure. It is known for its environmental persistence and potential toxicological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin can be achieved through the bromination and chlorination of dibenzo-p-dioxin. One common method involves the bromination of 3,7,8-trichlorodibenzo-p-dioxin using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and an appropriate solvent .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques is essential to remove any impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other halogens or functional groups under specific conditions.

Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.

Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in less halogenated derivatives.

Common Reagents and Conditions:

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce higher or lower oxidation state compounds.

Applications De Recherche Scientifique

Toxicological Research

Health Effects and Mechanisms:

Research has established that 2-bromo-3,7,8-trichlorodibenzo-p-dioxin exhibits significant toxicity. Studies indicate that exposure can lead to a range of health issues, including:

- Carcinogenic Potential: The compound has been linked to increased risks of cancers in various organs when tested on animal models. For instance, chronic exposure has shown elevated incidences of liver and lung tumors in rats .

- Endocrine Disruption: Similar to other dioxins, this compound can disrupt endocrine functions, impacting reproductive health and development in exposed organisms .

- Immunotoxicity: Research indicates that exposure can impair immune system function, as evidenced by changes in hematopoiesis in murine models .

The mechanism of action often involves the activation of the aryl hydrocarbon receptor (AhR), leading to altered gene expression related to cell growth and differentiation.

Environmental Impact Studies

Detection and Analysis:

this compound is often studied for its environmental persistence and bioaccumulation potential. Analytical methods have been developed for detecting this compound in various matrices such as soil, water, and biological tissues. These methods typically involve:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for quantifying trace amounts of dioxins in environmental samples.

- High-Performance Liquid Chromatography (HPLC): HPLC methods are also employed for the separation and identification of dioxin congeners .

Case Studies

-

Environmental Contamination:

A study conducted in a region affected by industrial waste revealed the presence of this compound in local water sources. The research highlighted the importance of monitoring such compounds due to their potential health risks to local populations . -

Public Health Assessments:

Epidemiological studies have linked exposure to dioxins with various health outcomes. For example, a cohort study assessed the health effects on individuals living near contaminated sites and found correlations between exposure levels and increased incidences of certain cancers .

Mécanisme D'action

The mechanism of action of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound, but it can also lead to toxic effects such as oxidative stress and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD): Similar structure but with bromine atoms instead of chlorine.

Mixed Halogenated Dioxins: Compounds containing both bromine and chlorine atoms, exhibiting varied toxicological profiles.

Uniqueness: 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical reactivity, environmental behavior, and toxicological properties. Its combination of bromine and chlorine atoms makes it a valuable compound for studying the effects of mixed halogenation on dioxin toxicity and environmental impact .

Activité Biologique

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin (BTrCDD) is a brominated analog of the well-known environmental contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Both compounds belong to the family of dioxins, which are known for their persistent environmental presence and significant biological effects. This article reviews the biological activity of BTrCDD, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

BTrCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that modulates the expression of various genes involved in xenobiotic metabolism and cellular responses to environmental toxins. Upon binding to AhR, BTrCDD can induce the expression of cytochrome P450 enzymes, particularly CYP1A1, which are crucial for the metabolism of many xenobiotics and endogenous compounds.

Biological Effects

The biological activity of BTrCDD can be summarized as follows:

- Immunotoxicity : Similar to TCDD, BTrCDD has been shown to suppress immune responses. Studies indicate that exposure can lead to impaired T cell function and reduced cytokine production in various animal models .

- Carcinogenicity : Animal studies have demonstrated that BTrCDD can promote tumorigenesis. For instance, long-term exposure in rodent models has resulted in liver tumors and other neoplasms .

- Developmental Toxicity : Exposure during critical developmental windows can lead to teratogenic effects. Research using zebrafish models has shown that BTrCDD disrupts normal fin regeneration and development .

Case Studies

Several studies have investigated the effects of BTrCDD:

- Immunotoxic Effects : In a study using murine models, exposure to varying doses of BTrCDD resulted in significant suppression of cytotoxic T lymphocyte (CTL) activity. The study highlighted that this suppression was dose-dependent and linked to reduced levels of key cytokines such as IL-2 and IFN-γ .

- Carcinogenic Potential : A two-year study on rats exposed to BTrCDD at doses of 0.1 µg/kg body weight/day resulted in a significant incidence of liver carcinomas. This finding parallels the carcinogenic profile observed with TCDD .

- Developmental Impacts in Aquatic Species : Research on zebrafish exposed to BTrCDD indicated disrupted fin regeneration processes, suggesting potential impacts on growth and development in aquatic organisms .

Comparative Toxicity Table

Propriétés

IUPAC Name |

2-bromo-3,7,8-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrCl3O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDUBLZGNFZMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074446 | |

| Record name | 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109333-33-7 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2-bromo-3,7,8-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109333337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.